molecular formula C22H20FNO3 B3739555 N-[bis(4-methoxyphenyl)methyl]-2-fluorobenzamide

N-[bis(4-methoxyphenyl)methyl]-2-fluorobenzamide

Cat. No. B3739555
M. Wt: 365.4 g/mol
InChI Key: NQJDBMLNCQCPNG-UHFFFAOYSA-N
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Description

N-[bis(4-methoxyphenyl)methyl]-2-fluorobenzamide, commonly known as BMF, is a chemical compound that has gained significant attention in the scientific community due to its potential in cancer research. BMF is a small molecule that selectively induces apoptosis, or programmed cell death, in cancer cells while leaving normal cells unharmed. This property makes it a promising candidate for cancer therapy.

Mechanism of Action

The mechanism of action of BMF involves the activation of the intrinsic apoptotic pathway in cancer cells. BMF binds to and inhibits the activity of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, leading to the release of cytochrome c from the mitochondria. This triggers a cascade of events that ultimately result in the activation of caspases and the induction of apoptosis.
Biochemical and Physiological Effects:
BMF has been shown to have minimal toxicity towards normal cells, indicating its selectivity towards cancer cells. BMF has also been found to have anti-angiogenic effects, meaning it inhibits the formation of new blood vessels that are necessary for tumor growth. Additionally, BMF has been shown to induce autophagy, a process by which cells recycle their own components, which may contribute to its anti-tumor effects.

Advantages and Limitations for Lab Experiments

BMF is a promising candidate for cancer therapy due to its selectivity towards cancer cells and its ability to enhance the effects of other chemotherapeutic agents. However, further research is needed to determine the optimal dose and treatment regimen for BMF. Additionally, the synthesis of BMF can be complex and time-consuming, which may limit its use in lab experiments.

Future Directions

There are several future directions for research on BMF. One area of interest is the development of BMF analogs that may have improved efficacy and selectivity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to BMF treatment. Finally, the combination of BMF with other targeted therapies, such as immune checkpoint inhibitors, may further enhance its anti-tumor effects.

Scientific Research Applications

BMF has been extensively studied for its potential as an anti-cancer agent. Research has shown that BMF induces apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. BMF has also been shown to inhibit tumor growth in animal models of breast and lung cancer. Furthermore, BMF has been found to enhance the anti-tumor effects of other chemotherapeutic agents, such as cisplatin and doxorubicin.

properties

IUPAC Name

N-[bis(4-methoxyphenyl)methyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO3/c1-26-17-11-7-15(8-12-17)21(16-9-13-18(27-2)14-10-16)24-22(25)19-5-3-4-6-20(19)23/h3-14,21H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJDBMLNCQCPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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